molecular formula C7H13N3 B1314409 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine CAS No. 852227-88-4

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine

Cat. No.: B1314409
CAS No.: 852227-88-4
M. Wt: 139.2 g/mol
InChI Key: CUUKYAXSSNWKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine is a chemical compound with the molecular formula C7H13N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with N-methylmethanamine. One common method includes the following steps:

    Starting Materials: 1,5-dimethyl-1H-pyrazole and N-methylmethanamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions.

    Catalysts: A base such as sodium carbonate or potassium carbonate is often used to facilitate the reaction.

    Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1,5-dimethyl-1H-pyrazol-3-yl)methylamine: Similar structure but lacks the N-methyl group.

    1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-ethylmethanamine: Similar structure with an ethyl group instead of a methyl group.

    1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-propylmethanamine: Similar structure with a propyl group instead of a methyl group.

Uniqueness

1-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N-methyl group can affect the compound’s ability to interact with molecular targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-4-7(5-8-2)9-10(6)3/h4,8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUKYAXSSNWKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428166
Record name 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-88-4
Record name N,1,5-Trimethyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.